molecular formula C16H14N2 B072616 5,6-Diphenyl-2,3-dihydropyrazine CAS No. 1489-06-1

5,6-Diphenyl-2,3-dihydropyrazine

Cat. No. B072616
CAS RN: 1489-06-1
M. Wt: 234.29 g/mol
InChI Key: RKLPQDGVFVQQOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Diphenyl-2,3-dihydropyrazine derivatives involves multiple steps, including the use of different catalysts and conditions to obtain high yields and specific properties. One study described an efficient and convenient procedure for synthesizing 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are closely related to 5,6-Diphenyl-2,3-dihydropyrazine, using trichloroacetic acid or ceric sulfate as catalysts (Karimi-Jaberi et al., 2013).

Molecular Structure Analysis

The molecular structure of 5,6-Diphenyl-2,3-dihydropyrazine and its derivatives has been extensively studied using various spectroscopic methods. Quantum chemical calculations have been employed to investigate the molecular electronic structure, ionization potentials, electron affinities, and molecular orbital energy diagrams of neutral and charged states. These studies help in understanding the electronic structure and spectroscopic properties of these compounds (Lukes et al., 2015).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions and properties of 5,6-Diphenyl-2,3-dihydropyrazine, including its ability to form hydrogen bonds and undergo various chemical transformations. For instance, the addition of hydrogen cyanide to 2,3-diphenyl-5,6-dihydropyrazine has been corrected to produce 2,3-dicyano-2,3-diphenyl-hexahydropyrazine, highlighting the compound's reactive nature and potential for further chemical modifications (Singh, 1974).

Scientific Research Applications

  • Chemical Reactions and Synthesis:

    • Hydrogen peroxide's effect on 5,6-Diphenyl-2,3-dihydropyrazine includes reactions that serve as models for spontaneous conversions in partially reduced pyrazines, leading to several products including N/N′-dibenzoylethylenediamine and 2-phenyl-2-imidazoline, important in syntheses of 2-imidazolines (H. Mager & W. Berends, 2010).
    • Studies on the reaction of 2,3-diphenyl-5,6-dihydropyrazine with potassium cyanide and glacial acetic acid have corrected previous structural misunderstandings, providing accurate insights for chemical syntheses (W. Singh, 1974).
  • Spectroscopic Properties:

    • Research on the electronic structure and spectroscopic properties of 5,6-Diphenyl-2,3-dihydropyrazine derivatives highlights their potential in spectroscopic applications. These studies include quantum chemical calculations to understand the molecular electronic structure and interactions with solvents (Vladimír Lukes et al., 2015).
  • Photoluminescence:

  • Biological Interactions:

    • Research has shown that dihydropyrazine derivatives, including those based on 5,6-diphenyl-2,3-dihydropyrazine, exhibit DNA strand-breakage activity. This finding is crucial for understanding the potential biological impacts and applications of these compounds (Tadatoshi Yamaguchi et al., 1999).
  • Antimicrobial Properties:

    • Some studies have explored the synthesis of compounds containing 5,6-diphenyl-2,3-dihydropyrazine derivatives for antimicrobial applications. This indicates potential uses in pharmaceuticals and biotechnology (N. Seelam & S. Shrivastava, 2016).

Safety And Hazards

The safety and hazards of 5,6-Diphenyl-2,3-dihydropyrazine are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and appropriate protective measures .

Relevant Papers Several papers have been published on 5,6-Diphenyl-2,3-dihydropyrazine. One paper discusses the effect of hydrogen peroxide on 5,6-diphenyl-2,3-dihydropyrazine . Another paper reviews the synthesis of pyrazine and its derivatives . These papers provide valuable insights into the properties and potential applications of 5,6-Diphenyl-2,3-dihydropyrazine.

properties

IUPAC Name

5,6-diphenyl-2,3-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPQDGVFVQQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292450
Record name 5,6-diphenyl-2,3-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diphenyl-2,3-dihydropyrazine

CAS RN

1489-06-1
Record name 1489-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-diphenyl-2,3-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
N Anuradha, S Chitra, A Thiruvalluvar… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C23H19ClN2, the heterocyclic ring adopts a screw-boat conformation, with all substituents equatorial. The benzene ring at position 2 makes dihedral angles of …
Number of citations: 2 scripts.iucr.org
A Thiruvalluvar, N Anuradha, S Chitra… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C24H22N2, four atoms (N—C—C—N) of the heterocyclic ring, with their attached H atoms, and all atoms of the methyl group, are disordered over two positions; the …
Number of citations: 12 scripts.iucr.org
HIX Mager, W Berends - … des Travaux Chimiques des Pays‐Bas, 1965 - Wiley Online Library
The effect of hydrogen peroxide on 5,6‐diphenyl‐2,3‐dihydropyrazine has been studied. Several reactions take place which might be considered as models for some of the …
Number of citations: 16 onlinelibrary.wiley.com
K Gollnick, S Koegler - Tetrahedron letters, 1988 - Elsevier
Rose bengal and tetraphenylporphin sensitized photooxygenations of 5, 6-dimethyl- (1a) and 5-methyl-6-phenyl-2, 3-dihydropyrazine (1b) yield 1-isocyano-2-(N-acetylamino)-ethane (…
Number of citations: 10 www.sciencedirect.com
M Periasamy, A Edukondalu, E Ramesh - ChemistrySelect, 2017 - Wiley Online Library
The meso‐2,3‐diphenylpiperazine was prepared in 86 % yield with 99:1 dr from the readily accessible 5,6‐diphenyl‐2,3‐dihydropyrazine by NaBH 4 /MeOH reduction. The …
S Jana, S Chattopadhyay - Polyhedron, 2014 - Elsevier
Three copper(I) complexes [Cu(µ 2 -L 1 )I] n (1), [CuL 1 (µ-1,1,3-SeCN)] n (2) and [Cu 2 (µ 2 -I) 2 (L 2 ) 2 ] (3), where L 1 = 5,6-diphenyl-2,3-dihydropyrazine and L 2 = 2,3-dihydro-5,6-bis(…
Number of citations: 20 www.sciencedirect.com
K Gollnick, S Koegler, D Maurer - The Journal of Organic …, 1992 - ACS Publications
Dye-sensitized photooxygenations of cyclic and acyclic 1, 4-diaza-l, 3-butadienes (-diimines), carrying a methyl or an ethyl group in the 2-position, yield isonitriles and amides, as well …
Number of citations: 24 pubs.acs.org
S Jana, K Harms, A Bauza, A Frontera… - Crystal Growth & …, 2015 - ACS Publications
This paper describes the one-pot synthesis of two CuBr based coordination polymers, {[Cu(μ 2 -L 1 )Br]·1.87H 2 O} n (1) and {[Cu(μ 2 -L 2 )Br]·C 4 H 10 O} n (2), where L 1 = 2,3-dihydro-…
Number of citations: 13 pubs.acs.org
PA Mankova, AN Reznikov, VA Shiryaev… - Russian Journal of …, 2023 - Springer
Racemic 1-(adamantan-1-yl) propane-1, 2-diamine was synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine, and its optical resolution was achieved with the use of L-malic acid…
Number of citations: 0 link.springer.com
CD LUNSFORD, RE LUTZ… - The Journal of Organic …, 1955 - ACS Publications
In an extension of studies on the effect of structure on the ring-chain tautomerism of the a-(0-hydroxylethylamino) ketones (1-4)(cf. I—II) an attempt has been made to obtain the a-(ß-…
Number of citations: 19 pubs.acs.org

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